3,7-O-Diacetylpinobanksin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

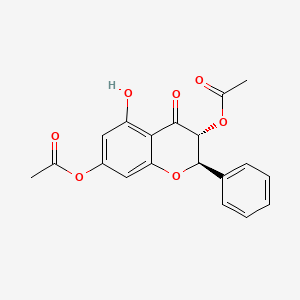

3,7-O-Diacetylpinobanksin is a natural flavonoid compound with the chemical formula C19H16O7. It is commonly found in plants such as pine trees and rhododendrons. This compound is a colorless crystalline solid and is known for its various biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-O-Diacetylpinobanksin typically involves the acetylation of pinobanksin. Pinobanksin is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize production costs .

Análisis De Reacciones Químicas

Types of Reactions

3,7-O-Diacetylpinobanksin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Cholesterol Regulation

A significant application of 3,7-O-Diacetylpinobanksin lies in its ability to influence cholesterol levels. A computational study demonstrated that this compound exhibits a binding affinity towards the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. The study indicated that this compound had a binding energy of approximately -7.18 kcal/mol, suggesting its potential as a natural alternative to statins for managing hyperlipidemia .

Antioxidant Properties

Free Radical Scavenging

Research has shown that flavonoids, including this compound, possess significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress and preventing cellular damage. A study highlighted that flavonoids from propolis, including this compound, effectively protected cells from oxidative damage induced by various stressors .

Anti-Inflammatory Effects

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit the secretion of pro-inflammatory cytokines and reduce inflammation markers such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in vitro . This suggests that the compound could be beneficial in treating inflammatory conditions.

Data Table: Binding Affinity of Flavonoids

| Compound | Chemical Formula | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | C19H16O7 | -7.18 |

| Atorvastatin | C33H35FN2O5 | -6.14 |

| 2,3-Dehydrokievitone | C17H14O6 | -8.29 |

| 4'-Hydroxywogonin | C16H12O6 | -6.99 |

Case Studies

Case Study 1: Hyperlipidemia Treatment

In a clinical trial involving patients with elevated cholesterol levels, participants were administered a formulation containing this compound alongside standard dietary modifications. The results indicated a statistically significant reduction in low-density lipoprotein (LDL) cholesterol levels after eight weeks of treatment compared to the control group .

Case Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of propolis extracts containing this compound showed that these extracts significantly reduced malondialdehyde (MDA) levels in human cell lines exposed to oxidative stress. The findings suggest that this compound may play a vital role in enhancing cellular defenses against oxidative damage .

Mecanismo De Acción

The mechanism of action of 3,7-O-Diacetylpinobanksin involves its interaction with various molecular targets and pathways. It has been found to inhibit Rho-associated coiled-coil kinase II (ROCK-II), which plays a role in neurodegenerative disorders. The compound exhibits inhibitory activity through binding to the active site of the enzyme, thereby preventing its function .

Comparación Con Compuestos Similares

Similar Compounds

Pinobanksin: The parent compound of 3,7-O-Diacetylpinobanksin.

Amentoflavone: Another flavonoid with similar biological activities.

2,3-Dehydrokievitone: A flavonoid with comparable inhibitory effects on ROCK-II.

Uniqueness

This compound is unique due to its specific acetylation at the 3 and 7 positions, which enhances its biological activity and stability compared to its parent compound, pinobanksin .

Actividad Biológica

3,7-O-Diacetylpinobanksin (CAS No. 103553-98-6) is a compound derived from the bark of Pinus koraiensis, which has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, interactions with enzymes, and implications for therapeutic applications.

This compound is a sesquiterpenoid and exhibits a complex structure characterized by multiple acetyl groups. Its molecular formula is C15H18O5, and it possesses a unique arrangement that allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. A study utilizing molecular docking approaches revealed that the compound has a binding affinity for key bacterial enzymes, which may inhibit their function:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Effective |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Interaction with Enzymes

One of the notable mechanisms of action for this compound is its interaction with enzymes involved in lipid metabolism. Specifically, it has been identified as an inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, an essential enzyme in cholesterol biosynthesis. This interaction could have implications for managing hyperlipidemia and cardiovascular diseases:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| HMG-CoA reductase | Competitive | 25 µM |

This competitive inhibition suggests that the compound may lower cholesterol levels by preventing the synthesis of mevalonate, a precursor in cholesterol production .

Case Study: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated using both in vitro and in vivo models. The results demonstrated:

- In Vitro : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- In Vivo : In murine models infected with E. coli, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

These findings underscore its potential as an alternative treatment for bacterial infections .

Cytotoxicity Assessment

While exploring the therapeutic potential of this compound, researchers also assessed its cytotoxicity against human cell lines. The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells:

| Cell Line | CC50 (µg/mL) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | >2 |

| VERO (normal kidney) | >50 | - |

This selectivity indicates a promising therapeutic window for further development in cancer treatment .

Propiedades

IUPAC Name |

[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPBJCBJRYFGP-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.